3-Ethyl-3-methyl-2-pentanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

66576-22-5 |

|---|---|

Molecular Formula |

C8H18O |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

3-ethyl-3-methylpentan-2-ol |

InChI |

InChI=1S/C8H18O/c1-5-8(4,6-2)7(3)9/h7,9H,5-6H2,1-4H3 |

InChI Key |

SLBLSROGXMXPPF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethyl-3-methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of the tertiary alcohol, 3-ethyl-3-methyl-2-pentanol. Due to the limited availability of experimental data for this specific compound in public databases, this guide also includes comparative data for its close isomers to provide a broader context for its potential characteristics. Furthermore, detailed, generalized experimental protocols for determining key physical properties of tertiary alcohols are presented, alongside a conceptual workflow for its synthesis. This document aims to be a valuable resource for professionals in research and drug development by consolidating available information and providing practical methodologies.

Chemical Identity and Molecular Structure

This compound is a tertiary alcohol with the chemical formula C8H18O.[1] Its structure features a hydroxyl group attached to a carbon that is bonded to three other carbon atoms, conferring the stability and reactivity characteristic of tertiary alcohols.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 66576-22-5[1] |

| Molecular Formula | C8H18O[1] |

| Molecular Weight | 130.2279 g/mol [1] |

| InChI | InChI=1S/C8H18O/c1-5-8(4,6-2)7(3)9/h7,9H,5-6H2,1-4H3[1] |

| InChIKey | SLBLSROGXMXPPF-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(C)(CC)C(C)O |

Physical Properties

Table 2: Physical Properties of this compound and Its Isomers

| Property | This compound (Computed) | 3-Ethyl-2-methyl-3-pentanol (Experimental) | 3-Methyl-2-pentanol (Experimental) |

| Boiling Point | No Data Available | 59 °C / 18 mmHg[2] | 134.3 °C[3] |

| Melting Point | No Data Available | -61.15 °C (estimate)[2] | No Data Available |

| Density | No Data Available | 0.85 g/cm³[2] | 0.8307 g/cm³ at 20 °C[3] |

| Refractive Index | No Data Available | 1.4370-1.4390[2] | No Data Available |

| Solubility in Water | No Data Available | No Data Available | 19 g/L[3] |

| XLogP3 | 2.6 | 2.5 | No Data Available |

Spectroscopic Data

The primary available spectroscopic data for this compound is its mass spectrum, as provided by the NIST WebBook.[4] This data is crucial for its identification in analytical experiments.

-

Mass Spectrometry: The NIST Mass Spectrometry Data Center provides the electron ionization (EI) mass spectrum for this compound.[4] This can be accessed for comparison and identification purposes in GC-MS analysis.

Spectroscopic data for isomers like 3-ethyl-2-methyl-3-pentanol, including ¹H NMR, IR, and additional mass spectrometry data, are more readily available from sources like ChemicalBook and PubChem and can serve as a reference for predicting the spectral characteristics of this compound.[5][6]

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not documented, the following are detailed, generalized protocols applicable to tertiary alcohols.

Determination of Boiling Point

The boiling point of a liquid is a key physical property for its characterization. A common method for its determination is distillation.

Objective: To determine the boiling point of a liquid alcohol sample at atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stand

Procedure:

-

Place a small volume of the alcohol sample into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

-

Continue to observe the temperature. A stable temperature reading during distillation indicates the boiling point of the pure liquid.

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Objective: To determine the density of a liquid alcohol at a specific temperature.

Apparatus:

-

Pycnometer or a volumetric flask

-

Analytical balance

-

Water bath for temperature control

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with the alcohol sample, ensuring there are no air bubbles.

-

Place the filled pycnometer in a water bath to bring it to the desired temperature (e.g., 20 °C).

-

Once the temperature is stable, adjust the volume of the liquid to the calibration mark of the pycnometer.

-

Dry the outside of the pycnometer and weigh it.

-

The mass of the alcohol is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the alcohol by the known volume of the pycnometer.

Synthesis of this compound

Tertiary alcohols such as this compound are commonly synthesized via a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone. For the synthesis of this compound, one possible route is the reaction of 3-pentanone with methylmagnesium bromide.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound via a Grignard reaction.

General Experimental Protocol for Grignard Synthesis

Objective: To synthesize a tertiary alcohol by reacting a ketone with a Grignard reagent.

Materials:

-

Anhydrous diethyl ether

-

Magnesium turnings

-

Alkyl halide (e.g., methyl bromide)

-

Ketone (e.g., 3-pentanone)

-

Apparatus for reaction under anhydrous conditions (e.g., flame-dried glassware, drying tube)

-

Separatory funnel

-

Apparatus for distillation

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings. Add a solution of the alkyl halide in anhydrous diethyl ether dropwise to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with the Ketone: Once the Grignard reagent has formed, a solution of the ketone in anhydrous diethyl ether is added dropwise from the dropping funnel while stirring. The reaction mixture is typically stirred for a period to ensure complete reaction.

-

Work-up: The reaction is quenched by carefully pouring the mixture over a mixture of ice and a weak acid (e.g., ammonium chloride solution). This protonates the alkoxide intermediate to form the tertiary alcohol.

-

Extraction and Purification: The organic layer is separated using a separatory funnel. The aqueous layer is typically extracted with ether to recover any dissolved product. The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is then removed by evaporation, and the crude product is purified by distillation.

Logical Relationship of Key Properties

The chemical and physical properties of this compound are interconnected and influence its behavior and potential applications.

Caption: Interrelationship of the core properties and applications of this compound.

Conclusion

While comprehensive experimental data for this compound is currently limited in the public domain, this guide consolidates the available information on its chemical identity and provides a framework for its characterization and synthesis based on the properties of related isomers and general chemical principles. The provided experimental protocols offer a starting point for researchers to determine its physical properties. Further experimental investigation is necessary to fully elucidate the chemical and physical profile of this compound for its potential use in research and development.

References

- 1. This compound [webbook.nist.gov]

- 2. 597-05-7 CAS MSDS (3-ETHYL-2-METHYL-3-PENTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]

- 4. This compound [webbook.nist.gov]

- 5. 3-Ethyl-2-methyl-3-pentanol | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-ETHYL-2-METHYL-3-PENTANOL(597-05-7) 1H NMR spectrum [chemicalbook.com]

3-Ethyl-3-methyl-2-pentanol molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed overview of the molecular structure, properties, and chemical behavior of 3-Ethyl-3-methyl-2-pentanol. The document consolidates available data on its physicochemical properties, offers a general protocol for its synthesis via the Grignard reaction, and discusses its expected reactivity based on its classification as a tertiary alcohol. This guide is intended to serve as a foundational resource for professionals in research and drug development who are interested in this compound.

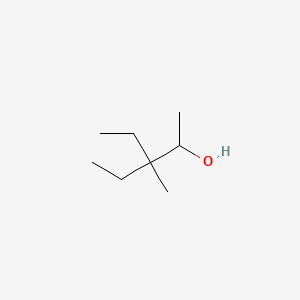

Molecular Structure and Formula

This compound is a tertiary alcohol. Its molecular structure is characterized by a five-carbon pentane chain with an ethyl group and a methyl group attached to the third carbon atom, and a hydroxyl group on the second carbon atom.

Molecular Formula: C₈H₁₈O[1]

The structure and nomenclature of this compound are broken down in the following diagram:

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 130.23 g/mol | [2][3] |

| CAS Registry Number | 66576-22-5 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₈O | [1] |

| Computed XLogP3 | 2.2 | [2] |

| Computed Boiling Point | Not available | |

| Computed Melting Point | Not available | |

| Computed Density | Not available |

Synthesis Protocol: Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone. For the synthesis of this compound, one possible route is the reaction of ethylmagnesium bromide with 3-methyl-2-pentanone.

While a specific experimental protocol for this compound is not available, the following is a generalized procedure adapted from the synthesis of a similar tertiary alcohol, 3-ethyl-3-pentanol.[4]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

3-Methyl-2-pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings.

-

Add a small portion of anhydrous diethyl ether.

-

A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.

-

Once the reaction has started, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

-

Reaction with the Ketone:

-

A solution of 3-methyl-2-pentanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (typically 0 °C).

-

The reaction mixture is then stirred at room temperature for a specified period to ensure completion.

-

-

Work-up:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

-

Purification:

-

The solvent is removed under reduced pressure.

-

The crude product is purified by distillation to yield this compound.

-

The following workflow illustrates the general steps of a Grignard synthesis for a tertiary alcohol.

Chemical Reactivity

As a tertiary alcohol, this compound exhibits reactivity characteristic of this functional group.

-

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[5][6][7] Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

-

Dehydration: Acid-catalyzed dehydration of this compound is expected to yield a mixture of alkenes. The major product would likely be the most stable alkene, following Zaitsev's rule.[8]

-

Substitution Reactions: Tertiary alcohols can undergo nucleophilic substitution reactions, typically via an Sₙ1 mechanism.[8] Reaction with hydrogen halides (e.g., HBr) would lead to the formation of the corresponding alkyl halide.

The following diagram outlines the primary reaction pathways for tertiary alcohols.

References

- 1. This compound [webbook.nist.gov]

- 2. 3-Ethyl-2-methyl-2-pentanol | C8H18O | CID 519706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethyl-2-methyl-3-pentanol | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Grignard Reaction: Synthesis of 3,4-Dimethyl-3-hexanol

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in synthetic organic chemistry. Its significance was recognized with the Nobel Prize in Chemistry in 1912. The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde, ketone, or ester. This process is pivotal in the synthesis of a wide array of alcohols and other organic compounds, making it an indispensable tool for researchers, particularly in the field of drug development and fine chemical synthesis.

This in-depth technical guide provides a comprehensive overview of the mechanism, experimental protocol, and data associated with the synthesis of a specific tertiary alcohol, 3,4-dimethyl-3-hexanol, via the Grignard reaction. The synthesis is achieved by reacting 3-methyl-2-pentanone with ethylmagnesium bromide. This document is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed and practical understanding of this classic synthetic transformation.

Core Reaction Mechanism

The synthesis of a tertiary alcohol via a Grignard reagent and a ketone is a two-stage process. The first stage is the formation of the Grignard reagent itself, followed by its reaction with the ketone. The final step is an acidic workup to protonate the intermediate alkoxide and yield the alcohol product.

Stage 1: Formation of the Grignard Reagent (Ethylmagnesium Bromide)

The process begins with the preparation of the Grignard reagent, ethylmagnesium bromide (EtMgBr). This is achieved through the reaction of an alkyl halide, in this case, bromoethane (ethyl bromide), with magnesium metal turnings in an anhydrous ethereal solvent, typically diethyl ether or tetrahydrofuran (THF).[1] This is an oxidative insertion of magnesium into the carbon-halogen bond.[1] The solvent is critical as it solvates and stabilizes the Grignard reagent as it forms.[2]

Stage 2: Nucleophilic Addition and Protonation

The Grignard reagent is a potent nucleophile and a strong base due to the highly polarized carbon-magnesium bond.[3] The reaction mechanism proceeds as follows:

-

Nucleophilic Attack: The nucleophilic ethyl group from the ethylmagnesium bromide attacks the electrophilic carbonyl carbon of 3-methyl-2-pentanone. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom.[3][4]

-

Alkoxide Formation: This step results in the formation of a magnesium alkoxide intermediate, specifically a halomagnesium salt of the corresponding alcohol.[5]

-

Protonation: The reaction mixture is then treated with a dilute aqueous acid (e.g., H₂SO₄ or HCl) in a step known as the workup. The alkoxide is protonated to yield the final product, 3,4-dimethyl-3-hexanol, and water-soluble magnesium salts.[2][6]

The overall reaction is illustrated below:

Overall Reaction:

-

Reactants: 3-Methyl-2-pentanone + Ethylmagnesium Bromide (formed from Bromoethane and Mg)

-

Solvent: Anhydrous Diethyl Ether

-

Product: 3,4-Dimethyl-3-hexanol

Caption: The reaction pathway showing the formation of the Grignard reagent and its subsequent nucleophilic attack on the ketone to form the final tertiary alcohol after acidic workup.

Experimental Protocol

A successful Grignard synthesis is highly dependent on technique, particularly the rigorous exclusion of water, which would quench the Grignard reagent.[5][7] The following is a generalized protocol adapted from established procedures for the synthesis of tertiary alcohols.[5][6]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Magnesium Turnings | Mg | 24.31 | 0.88 g (36 mmol) | Must be dry and of high purity. |

| Bromoethane | C₂H₅Br | 108.97 | 3.6 g (33 mmol) | Flammable and toxic. |

| 3-Methyl-2-pentanone | C₆H₁₂O | 100.16 | 3.0 g (30 mmol) | Flammable. |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~50 mL | Highly flammable; peroxide-free. |

| Sulfuric Acid (1 M) | H₂SO₄ | 98.08 | ~15 mL | Corrosive. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~10 mL | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | For drying organic layer. |

Equipment

-

100 mL round-bottom flask

-

Claisen adapter

-

Reflux condenser with drying tube (e.g., CaCl₂)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure

-

Apparatus Preparation: All glassware must be scrupulously dried in an oven overnight and assembled while hot, then allowed to cool to room temperature under a dry atmosphere (e.g., protected by a calcium chloride drying tube).[7]

-

Grignard Reagent Formation: Place magnesium turnings (0.88 g) and a magnetic stir bar in the 100-mL round-bottom flask.[6] In the dropping funnel, prepare a solution of bromoethane (3.6 g) in 15 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the flask to cover the magnesium.[6] The reaction should initiate spontaneously, evidenced by cloudiness, warming, and bubbling (ether reflux).[5] If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary. Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[5] After the addition is complete, stir the mixture for another 15 minutes.

-

Reaction with Ketone: Cool the flask containing the newly formed Grignard reagent in an ice bath.[6] Slowly add a solution of 3-methyl-2-pentanone (3.0 g) in 5 mL of anhydrous ether from the dropping funnel. Control the rate of addition to maintain a gentle reflux.[5] After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15 minutes.

-

Workup and Extraction: Cool the reaction flask in an ice bath again. Very slowly and carefully, add 15 mL of 1 M sulfuric acid to quench the reaction and dissolve the magnesium salts.[6] Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional 10 mL of diethyl ether.

-

Washing and Drying: Combine the organic layers and wash them with 10 mL of saturated sodium bicarbonate solution, followed by drying over anhydrous magnesium sulfate.[6]

-

Purification: Filter the dried solution to remove the desiccant. The product, 3,4-dimethyl-3-hexanol, can be isolated by simple distillation to remove the low-boiling ether solvent and any unreacted starting materials.[5]

Caption: A flowchart illustrating the key steps in the laboratory synthesis of 3,4-dimethyl-3-hexanol, from preparation to final product purification.

Data Presentation

The following table summarizes the quantitative data and physical properties relevant to the synthesis of 3,4-dimethyl-3-hexanol.

| Parameter | Value | Reference/Note |

| Reactants | ||

| 3-Methyl-2-pentanone | 30 mmol | Limiting Reagent |

| Bromoethane | 33 mmol | Slight excess to ensure full consumption of Mg.[5] |

| Magnesium | 36 mmol | Slight excess to ensure full consumption of halide.[5] |

| Product | ||

| Theoretical Yield | ~3.9 g | Based on 30 mmol of ketone. |

| Typical Reported Yield | 70-90% | Dependent on anhydrous technique.[8] |

| Boiling Point | ~160-163 °C | Estimated based on similar tertiary alcohols.[6] |

| Spectroscopic Data | ||

| IR (C=O stretch) | ~1715 cm⁻¹ | Present in starting ketone; absent in product.[5] |

| IR (O-H stretch) | ~3200-3600 cm⁻¹ | Broad peak, present in alcohol product.[5] |

The Grignard reaction is a powerful and reliable method for the synthesis of alcohols, including the tertiary alcohol 3,4-dimethyl-3-hexanol. The success of the synthesis hinges on the careful execution of the experimental protocol, with an emphasis on maintaining anhydrous conditions to protect the highly reactive organometallic intermediate. The mechanism, involving a nucleophilic attack on a carbonyl, is a classic example of polar reactivity that is central to modern organic synthesis. This guide provides the necessary theoretical and practical framework for researchers to successfully employ this reaction in their synthetic endeavors.

References

- 1. adichemistry.com [adichemistry.com]

- 2. youtube.com [youtube.com]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. datapdf.com [datapdf.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3-Ethyl-3-methyl-2-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the tertiary alcohol, 3-Ethyl-3-methyl-2-pentanol. The document outlines the interpretation of its mass spectrum and provides illustrative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data derived from a closely related structural analog. Detailed experimental protocols for acquiring such spectra are also presented, offering a comprehensive resource for the structural elucidation of similar compounds.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₈O[1]

-

Molecular Weight: 130.23 g/mol [1]

-

CAS Registry Number: 66576-22-5[1]

Spectroscopic Data Interpretation

The structural confirmation of this compound relies on the combined interpretation of data from various spectroscopic techniques, primarily Mass Spectrometry, ¹H NMR, ¹³C NMR, and Infrared Spectroscopy.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 130, corresponding to the molecular weight of the compound. However, in the case of alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation.

Key Fragmentation Pathways:

-

α-Cleavage: The bond between the carbon bearing the hydroxyl group (C2) and the adjacent tertiary carbon (C3) is susceptible to cleavage. This would result in the loss of an ethyl radical (•CH₂CH₃, 29 u) or a methyl radical (•CH₃, 15 u) from the C3 position, or the cleavage of the C2-C1 bond.

-

Dehydration: Loss of a water molecule (H₂O, 18 u) is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation.

Table 1: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 101 | 99 | [M - C₂H₅]⁺ |

| 87 | 60 | [M - C₃H₇]⁺ |

| 73 | 100 | [C₄H₉O]⁺ (α-cleavage) |

| 59 | 75 | [C₃H₇O]⁺ (α-cleavage) |

| 45 | 80 | [C₂H₅O]⁺ |

| 43 | 95 | [C₃H₇]⁺ |

| 29 | 50 | [C₂H₅]⁺ |

Note: The mass spectrum for this compound is available in the NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the overall molecular structure.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | Doublet | 1H | CH-OH (C2-H) |

| ~1.6 | Multiplet | 2H | -CH₂- (Ethyl group at C3) |

| ~1.5 | Multiplet | 2H | -CH₂- (Ethyl group at C3) |

| ~1.2 | Doublet | 3H | -CH₃ (at C2) |

| ~1.1 | Singlet | 3H | -CH₃ (at C3) |

| ~0.9 | Triplet | 3H | -CH₃ (Ethyl group at C3) |

| ~0.8 | Triplet | 3H | -CH₃ (Ethyl group at C3) |

| Variable | Singlet (broad) | 1H | -OH |

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Assignment |

| ~75 | C2 (CH-OH) |

| ~45 | C3 (quaternary) |

| ~30 | -CH₂- (Ethyl groups) |

| ~20 | -CH₃ (at C2) |

| ~18 | -CH₃ (at C3) |

| ~8 | -CH₃ (Ethyl groups) |

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the high-wavenumber region, corresponding to the O-H stretching vibration. The C-O stretching vibration is also a key diagnostic peak.

Table 4: Characteristic IR Absorption Bands for this compound (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3400 | Strong, Broad | O-H Stretch |

| 2960-2870 | Strong | C-H Stretch (alkane) |

| ~1380 | Medium | C-H Bend (methyl/ethyl) |

| ~1150 | Strong | C-O Stretch (tertiary alcohol) |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

For ¹H NMR, tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

¹H NMR Acquisition:

-

The sample is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is typically used for ¹H NMR.

-

Key parameters to set include the pulse width (typically 90°), relaxation delay (e.g., 1-5 seconds), number of scans (depending on sample concentration), and spectral width.

¹³C NMR Acquisition:

-

A proton-decoupled sequence is commonly used to simplify the spectrum to singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

A longer relaxation delay may be necessary for quaternary carbons.

FT-IR Spectroscopy

Sample Preparation (Liquid Film):

-

Place a drop of the neat liquid alcohol onto one salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top, and gently press to form a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is common.

-

The sample is vaporized in the ion source.

Ionization and Analysis:

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to elucidate the structure of an unknown compound, using this compound as an example.

Caption: Workflow for Spectroscopic Data Interpretation.

References

An In-depth Technical Guide to the Chemical Reactions and Reactivity of 3-Ethyl-3-methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-methyl-2-pentanol is a tertiary alcohol with the chemical formula C8H18O.[1][2] Its structure, featuring a hydroxyl group attached to a tertiary carbon, dictates its characteristic reactivity. This guide provides a comprehensive overview of the key chemical reactions of this compound, including detailed experimental protocols and a summary of its physical and spectral properties. Due to the limited availability of specific research on this particular alcohol, the information presented is a blend of data for the compound itself where available, and established principles of tertiary alcohol chemistry.

Physicochemical Properties

A summary of the known physical and spectral data for this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][3] |

| CAS Number | 66576-22-5 | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | 59 °C at 18 mmHg | |

| Flash Point | 57 °C | |

| Specific Gravity | 0.85 (20/20 °C) | |

| Refractive Index | 1.43 |

Spectral Data:

-

Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum for this compound.[2]

-

Infrared (IR) Spectroscopy: An IR spectrum for the closely related compound 3-ethyl-2-methyl-3-pentanol is available, which can provide an indication of the functional groups present.[4] The characteristic broad absorption band for the O-H stretch of the alcohol would be expected in the region of 3200-3600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectral data for 3-ethyl-2-methyl-3-pentanol is available and can be used for structural elucidation.[5]

Chemical Reactivity and Key Reactions

As a tertiary alcohol, this compound exhibits reactivity patterns dominated by the steric hindrance around the hydroxyl group and the stability of the corresponding tertiary carbocation.

Dehydration

Tertiary alcohols readily undergo dehydration in the presence of an acid catalyst to form alkenes.[6][7][8] The reaction proceeds through an E1 elimination mechanism, involving the formation of a stable tertiary carbocation intermediate.

Reaction Mechanism:

The dehydration of this compound is expected to yield a mixture of isomeric alkenes, with the major product predicted by Zaitsev's rule, which states that the most substituted (most stable) alkene will be the predominant product.[9][10]

Experimental Protocol: Dehydration of this compound (Adapted from general procedures for tertiary alcohols)

-

Apparatus Setup: Assemble a distillation apparatus.

-

Reaction Mixture: In a round-bottom flask, place this compound and a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

-

Heating: Gently heat the reaction mixture. The lower boiling point alkene products will distill over as they are formed.

-

Work-up: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

Purification and Analysis: Purify the alkene products by simple distillation. Analyze the product distribution using gas chromatography (GC) and confirm the structures using IR and NMR spectroscopy.

Oxidation

Tertiary alcohols, such as this compound, are resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group.[11] Reagents like acidified potassium dichromate(VI) or pyridinium chlorochromate (PCC) will not oxidize tertiary alcohols.

Under forcing conditions with strong oxidizing agents and high temperatures, cleavage of carbon-carbon bonds can occur, leading to a mixture of smaller carboxylic acids and ketones.[12] This process is generally not synthetically useful.

Experimental Protocol: Attempted Oxidation with Acidified Dichromate

-

Preparation: Prepare a solution of potassium dichromate(VI) in dilute sulfuric acid.

-

Reaction: In a test tube, add a few drops of this compound to the acidified dichromate solution.

-

Observation: Gently warm the mixture in a water bath. No color change from orange to green would be expected, indicating the resistance of the tertiary alcohol to oxidation.

Esterification

The esterification of tertiary alcohols with carboxylic acids is notoriously difficult and slow due to significant steric hindrance around the hydroxyl group.[13] The traditional Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst, is generally inefficient for tertiary alcohols and can lead to dehydration as a major side reaction.[14][15]

More specialized methods, such as using a sulfonic acid cation exchange resin as a catalyst at low temperatures, have been developed for the esterification of tertiary alcohols to minimize dehydration.[16]

Experimental Protocol: Esterification using a Cation Exchange Resin (Adapted from US Patent 3,590,073)

-

Catalyst Preparation: Use a sulfonic acid cation exchange resin in its acidic form.

-

Reaction Mixture: In a non-aqueous system, combine the this compound and the desired carboxylic acid with the cation exchange resin.

-

Reaction Conditions: Maintain the reaction at a controlled low temperature (e.g., -20°C to 50°C) to favor esterification over dehydration.[16]

-

Work-up: After the reaction is complete, filter to remove the resin. The ester can then be purified by distillation.

Synthesis

The most common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[17][18][19] This involves the reaction of a Grignard reagent with a suitable ketone or ester.

Retrosynthetic Analysis:

There are two primary retrosynthetic disconnections for this compound:

-

Route A: 3-Pentanone and methylmagnesium bromide.

-

Route B: 2-Butanone and ethylmagnesium bromide.

Experimental Protocol: Grignard Synthesis (General Procedure)

-

Grignard Reagent Formation: Prepare the Grignard reagent (e.g., ethylmagnesium bromide) by reacting the corresponding alkyl halide with magnesium turnings in anhydrous ether.

-

Reaction with Ketone: Slowly add a solution of the ketone (e.g., 2-butanone) in anhydrous ether to the Grignard reagent with stirring.

-

Work-up: After the reaction is complete, cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Extraction and Purification: Extract the product with ether, dry the organic layer, and purify the tertiary alcohol by distillation.

Signaling Pathways and Drug Development

Currently, there is no publicly available information to suggest that this compound is involved in any specific biological signaling pathways or is under investigation for drug development purposes.

Conclusion

This compound exhibits the characteristic reactivity of a tertiary alcohol. It readily undergoes acid-catalyzed dehydration to form a mixture of alkenes. It is resistant to mild oxidation but can be cleaved under harsh oxidative conditions. Esterification is challenging due to steric hindrance but can be achieved under specific conditions that minimize the competing dehydration reaction. The Grignard reaction provides a reliable method for its synthesis. Further research is required to elucidate specific quantitative data for its reactions and to explore any potential biological activity.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 3-Methyl-2-ethyl pentanol | C8H18O | CID 54493302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-ETHYL-2-METHYL-3-PENTANOL(597-05-7) IR Spectrum [chemicalbook.com]

- 5. 3-ETHYL-2-METHYL-3-PENTANOL(597-05-7) 1H NMR spectrum [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solved 1. What is Zaitsev's rule? 2. The following compounds | Chegg.com [chegg.com]

- 10. Solved 1. Discuss how Zaitsev’s rule can be used to predict | Chegg.com [chegg.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 16. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Khan Academy [khanacademy.org]

- 19. Solved Use retrosynthetic analysis to suggest a way to | Chegg.com [chegg.com]

Thermophysical Property Data of Branched-Chain Alcohols

An In-depth Technical Guide to the Thermophysical Properties of Branched-Chain Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of branched-chain alcohols, compounds of significant interest in various scientific and industrial fields, including their use as solvents and in pharmaceutical formulations. The following sections detail the density, viscosity, surface tension, and thermal conductivity of selected branched-chain alcohols, with a focus on their temperature dependence. Detailed experimental protocols for the measurement of these properties are also provided, alongside visualizations of experimental workflows and the logical relationships governing these properties.

The thermophysical properties of branched-chain alcohols are crucial for process design, modeling, and formulation development. The data presented in the following tables has been compiled from various scientific sources to provide a comparative overview.

Table 1: Temperature-Dependent Density of Branched-Chain Alcohols

| Temperature (°C) | Isobutanol (g/cm³) | 3-Methyl-1-butanol (Isopentanol) (g/cm³) | 2-Methyl-1-butanol (g/cm³) |

| 0 | 0.8171 | 0.8247[1] | - |

| 10 | 0.8100 | - | - |

| 20 | 0.8025[2] | 0.812 | 0.819 |

| 25 | - | 0.809[3] | 0.815 |

| 30 | - | - | - |

| 40 | 0.7863 | - | - |

| 50 | 0.7778 | - | - |

| 60 | 0.7684 | - | - |

| 80 | 0.7490 | - | - |

| 100 | 0.7279 | - | - |

Table 2: Temperature-Dependent Viscosity of Branched-Chain Alcohols

| Temperature (°C) | Isobutanol (mPa·s) | 3-Methyl-1-butanol (Isopentanol) (mPa·s) | 2-Methyl-1-butanol (mPa·s) |

| 0 | 8.3 | - | - |

| 20 | 3.95[4] | 4.20[5] | 4.45[6] |

| 24 | - | 3.86[3] | - |

| 40 | 2.12 | - | - |

| 60 | 1.24 | - | - |

| 80 | 0.78 | - | - |

| 100 | 0.52 | - | - |

Table 3: Temperature-Dependent Surface Tension of Branched-Chain Alcohols

| Temperature (°C) | Isobutanol (mN/m) | 3-Methyl-1-butanol (Isopentanol) (mN/m) |

| 20 | 23.0[2] | 23.80 |

| 30 | 22.1 | - |

Note: Comprehensive temperature-dependent surface tension data for a wide range of branched-chain alcohols is limited in publicly available literature. The provided data represents values at specific temperatures. Empirical correlations are often used to model the surface tension of alcohols as a function of temperature[7][8][9].

Table 4: Temperature-Dependent Thermal Conductivity of Branched-Chain Alcohols

| Temperature (K) | Isobutanol (W/m·K) | 3-Methyl-1-butanol (Isopentanol) (W/m·K) | 2-Methyl-1-butanol (W/m·K) |

| 120 | - | - | Data available in NIST database[10] |

| 200 | - | Data available in NIST database[11] | Data available in NIST database[10] |

| 300 | ~0.145 | Data available in NIST database[11] | Data available in NIST database[10] |

| 400 | - | Data available in NIST database[11] | Data available in NIST database[10] |

| 500 | - | Data available in NIST database[11] | Data available in NIST database[10] |

Note: The NIST/TRC Web Thermo Tables provide critically evaluated thermophysical property data, including thermal conductivity, for a wide range of compounds over various temperatures[10][11]. Due to the extensive nature of this data, representative values and references to the database are provided.

Experimental Protocols

Accurate determination of thermophysical properties relies on precise and well-defined experimental methodologies. This section outlines the key protocols for measuring the properties discussed in this guide.

Density Measurement: Vibrating Tube Densitometry

The vibrating tube densitometer is a highly accurate instrument for measuring the density of liquids.

Principle: A U-shaped tube is electromagnetically excited to oscillate at its natural frequency. This frequency changes when the tube is filled with a sample liquid; the denser the liquid, the lower the frequency of oscillation. The instrument measures the period of oscillation and relates it to the density of the sample.

Detailed Protocol:

-

Calibration: The instrument is calibrated using two fluids of precisely known densities, typically dry air and deionized water. This calibration establishes the instrument's constants.

-

Sample Preparation: The branched-chain alcohol sample is degassed to remove any dissolved air bubbles that could affect the measurement.

-

Temperature Control: The measuring cell is brought to the desired temperature and allowed to stabilize. Precise temperature control is crucial as density is highly temperature-dependent.

-

Sample Injection: The sample is injected into the clean, dry U-tube, ensuring no air bubbles are introduced.

-

Measurement: The instrument excites the U-tube and measures the period of oscillation. Modern densitometers often perform this measurement automatically and display the density directly, corrected for temperature.

-

Data Acquisition: Density measurements are recorded at a series of desired temperatures, allowing for the determination of the temperature-dependent density profile.

Viscosity Measurement: Ostwald Viscometry

The Ostwald viscometer is a type of capillary viscometer used to measure the kinematic viscosity of a liquid.

Principle: The time taken for a fixed volume of liquid to flow through a capillary tube under the influence of gravity is measured. This flow time is proportional to the kinematic viscosity of the liquid.

Detailed Protocol:

-

Cleaning and Preparation: The viscometer is thoroughly cleaned with a suitable solvent (e.g., acetone or ethanol) and dried completely to ensure no residues interfere with the measurement.

-

Temperature Equilibration: The viscometer is placed in a constant temperature water bath to ensure the sample reaches and maintains the desired experimental temperature.

-

Sample Loading: A precise volume of the branched-chain alcohol is introduced into the larger bulb of the viscometer.

-

Flow Time Measurement: The liquid is drawn up into the other arm of the U-tube, above the upper timing mark. The time it takes for the meniscus of the liquid to fall from the upper to the lower timing mark is measured accurately using a stopwatch.

-

Replicate Measurements: The measurement is repeated several times to ensure reproducibility and the average flow time is calculated.

-

Calculation: The kinematic viscosity is calculated by comparing the flow time of the sample to that of a reference liquid with a known viscosity (often water) at the same temperature.

Surface Tension Measurement: Wilhelmy Plate Method

The Wilhelmy plate method is a widely used technique for measuring the surface tension of liquids.

Principle: A thin platinum plate is suspended from a balance and brought into contact with the surface of the liquid. The force exerted on the plate by the liquid meniscus is measured. This force is directly proportional to the surface tension of the liquid.

Detailed Protocol:

-

Plate Preparation: A platinum Wilhelmy plate is meticulously cleaned, typically by flaming it to remove any organic contaminants, to ensure complete wetting (a contact angle of zero).

-

Instrument Setup: The cleaned plate is attached to a sensitive tensiometer (a high-precision balance).

-

Sample Placement: The branched-chain alcohol sample is placed in a clean vessel on an adjustable stage beneath the plate.

-

Measurement: The stage is raised until the liquid surface just touches the bottom edge of the plate. The force reading from the tensiometer is recorded.

-

Buoyancy Correction: The plate is then immersed to a known depth, and the force is measured again to account for buoyancy.

-

Calculation: The surface tension is calculated from the measured force, the perimeter of the plate, and the contact angle (assumed to be zero for a properly cleaned platinum plate).

Thermal Conductivity Measurement: Transient Hot Wire Method

The transient hot wire (THW) method is a highly accurate and rapid technique for measuring the thermal conductivity of fluids.

Principle: A thin platinum wire immersed in the fluid is heated by a step-wise application of electrical power. The wire acts as both a line heat source and a resistance thermometer. The rate at which the wire's temperature increases over a short period (typically one second) is a function of the thermal conductivity of the surrounding fluid[12].

Detailed Protocol:

-

Cell Preparation: The measurement cell containing the platinum wire is thoroughly cleaned and dried.

-

Sample Introduction: The branched-chain alcohol sample is introduced into the cell, ensuring the wire is completely submerged.

-

Thermal Equilibration: The cell is placed in a thermostat and allowed to reach the desired measurement temperature.

-

Measurement Cycle: A constant current is passed through the wire for a very short duration (e.g., 1 second). The change in the wire's resistance, and therefore its temperature, is recorded as a function of time.

-

Data Analysis: The thermal conductivity is determined from the slope of the line plotting the temperature rise against the logarithm of time[13]. The short measurement time minimizes the effects of convection.

-

Temperature-Dependent Measurements: The procedure is repeated at various temperatures to obtain the thermal conductivity as a function of temperature.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships relevant to the thermophysical properties of branched-chain alcohols.

Experimental Workflows

Caption: Workflow for Vibrating Tube Densitometry.

Caption: Workflow for Ostwald Viscometry.

Caption: Workflow for Wilhelmy Plate Tensiometry.

Caption: Workflow for Transient Hot Wire Method.

Logical Relationships

Caption: Factors Influencing Thermophysical Properties.

References

- 1. US4655075A - Vibrating tube densimeter - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Butanol, 3-methyl- [webbook.nist.gov]

- 4. 3-Methyl-2-butanol - Wikipedia [en.wikipedia.org]

- 5. 3-methyl-1-butanol [stenutz.eu]

- 6. acta.imeko.info [acta.imeko.info]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. 2-methyl-1-butanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 11. 3-methyl-1-butanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 12. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 13. thermtest.com [thermtest.com]

Navigating the Bioactive Landscape of C8H18O Isomers: A Technical Guide for Researchers

A comprehensive analysis of the biological activities and safety profiles of C8H18O isomers, offering critical insights for researchers and professionals in drug development.

The C8H18O isomers, a group of octanols, represent a diverse class of compounds with a wide range of industrial applications. Beyond their use as solvents and fragrances, these isomers exhibit distinct biological activities that are of growing interest to the scientific community. This technical guide provides an in-depth exploration of the antimicrobial, anti-inflammatory, and cytotoxic properties of key C8H18O isomers, alongside a thorough evaluation of their safety profiles. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key concepts, this document serves as a vital resource for researchers navigating the complexities of these bioactive molecules.

Biological Activities of C8H18O Isomers

The structural diversity among C8H18O isomers, from straight-chain alcohols like 1-octanol to branched-chain variants such as 2-ethylhexanol, gives rise to a spectrum of biological effects. Understanding these activities is crucial for identifying potential therapeutic applications and mitigating risks.

Antimicrobial Activity

Several C8H18O isomers have demonstrated notable antimicrobial properties. This activity is often attributed to their ability to disrupt microbial cell membranes. The lipophilic nature of the octyl chain facilitates interaction with the lipid bilayer, leading to increased permeability and eventual cell lysis.

Table 1: Minimum Inhibitory Concentrations (MIC) of C8H18O Isomers against various microorganisms.

| Isomer | Microorganism | MIC (mg/mL) | Reference |

| 1-Octanol | Staphylococcus aureus | 1.0 | [1] |

| 1-Octanol | Bacillus subtilis | 1.0 | [1] |

| 1-Octanol | Staphylococcus epidermidis | 1.0 | [1] |

| 1-Octanol | Escherichia coli | 2.0 | [1] |

| 1-Octanol | Pseudomonas aeruginosa | 2.0 | [1] |

| 1-Octanol | Fusarium tricinctum | 8.0 | [1] |

| 1-Octanol | Fusarium oxysporum | 8.0 | [1] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a key area of research. 1-Octanol, a primary alcohol isomer of C8H18O, has been shown to possess anti-inflammatory properties.[2] This effect is mediated, at least in part, by the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Experimental Workflow for Assessing Anti-inflammatory Activity

Caption: Workflow for carrageenan-induced paw edema assay.

Safety and Toxicity Profile

A thorough understanding of the safety and toxicity of C8H18O isomers is paramount for their potential application in drug development and other fields. The toxicity can vary significantly depending on the isomer's structure and the route of exposure.

Acute Toxicity

The acute toxicity of C8H18O isomers is generally considered to be low to moderate. The primary routes of exposure are oral, dermal, and inhalation.

Table 2: Acute Toxicity (LD50) of Common C8H18O Isomers.

| Isomer | Route | Species | LD50 (mg/kg) | Reference |

| 1-Octanol | Oral | Rat | >5000 | [3] |

| 2-Ethylhexanol | Oral | Rat | 2000-3000 | [3] |

| 2-Ethylhexanol | Dermal | Rat | >3000 | [4] |

| Isooctanol | Oral | Mammal (unspecified) | 140 | [5] |

| Isooctanol | Unreported | Mammal (unspecified) | 1670 | [5] |

Irritation Potential

Several C8H18O isomers are known to be skin and eye irritants. The degree of irritation can be influenced by the concentration of the isomer and the duration of exposure.

-

2-Ethylhexanol is classified as a skin and eye irritant.[4][6]

-

Isooctanol is also known to be irritating to the eyes, skin, and respiratory tract.[7][8]

Logical Relationship for Skin Irritation Assessment

Caption: Decision pathway for in vitro skin irritation testing.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the methodologies for the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Prepare a series of two-fold dilutions of the C8H18O isomer in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism in broth without the test substance) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the isomer that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.

Protocol:

-

Administer the C8H18O isomer or a control substance (vehicle or positive control like indomethacin) to a group of rodents (e.g., mice or rats) via an appropriate route (e.g., oral gavage).

-

After a specified time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.

-

Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Expose the cells to various concentrations of the C8H18O isomer for a defined period.

-

Add MTT solution to each well and incubate, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathway of MTT Reduction in Viable Cells

Caption: Cellular mechanism of MTT reduction to formazan.

Conclusion

The C8H18O isomers present a compelling area of study due to their diverse biological activities and established industrial relevance. This guide has synthesized key data on their antimicrobial, anti-inflammatory, and toxicological profiles, providing a foundation for future research and development. The provided experimental protocols and visualizations aim to facilitate a deeper understanding and standardized approach to the investigation of these multifaceted compounds. As research continues to uncover the nuances of each isomer, a comprehensive and comparative approach, as outlined in this document, will be essential for harnessing their potential benefits while ensuring safety.

References

- 1. oecd.org [oecd.org]

- 2. Carrageenan-induced paw edema in ICR mice [bio-protocol.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. 4.44. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 7. x-cellr8.com [x-cellr8.com]

- 8. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Ethyl-3-methyl-2-pentanol

These application notes provide a detailed protocol for the synthesis of 3-Ethyl-3-methyl-2-pentanol, a tertiary alcohol, via the Grignard reaction. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a tertiary alcohol synthesized through a Grignard reaction, a versatile and widely used method for forming carbon-carbon bonds.[1] This reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group. In this protocol, the synthesis is achieved by reacting 3-methyl-2-pentanone with ethylmagnesium bromide. The Grignard reagent is prepared in situ from ethyl bromide and magnesium metal in an anhydrous ether solvent.[1][2] The subsequent reaction with the ketone, followed by acidic workup, yields the desired tertiary alcohol.[3]

Reaction Scheme

Step 1: Formation of the Grignard Reagent CH₃CH₂Br + Mg → CH₃CH₂MgBr

Step 2: Reaction with Ketone and Workup CH₃CH₂MgBr + CH₃C(=O)CH(CH₃)CH₂CH₃ → (CH₃CH₂)₂C(OMgBr)CH(CH₃)CH₃ (CH₃CH₂)₂C(OMgBr)CH(CH₃)CH₃ + H₃O⁺ → CH₃CH(OH)C(CH₂CH₃)₂CH₃ + Mg(OH)Br

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Magnesium Turnings | Mg | 24.31 | 2.43 g (0.1 mol) | Oven-dried |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | |

| Ethyl Bromide | C₂H₅Br | 108.97 | 10.9 g (0.1 mol) | |

| 3-Methyl-2-pentanone | C₆H₁₂O | 100.16 | 10.0 g (0.1 mol) | |

| Sulfuric Acid (10%) | H₂SO₄ | 98.08 | As needed | For workup |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |

Experimental Protocol

1. Preparation of the Grignard Reagent

-

All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.[3]

-

Place 2.43 g of dry magnesium turnings in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel.

-

Add 30 mL of anhydrous diethyl ether to the flask containing the magnesium turnings.

-

In the dropping funnel, prepare a solution of 10.9 g of ethyl bromide in 40 mL of anhydrous diethyl ether.

-

Add a small amount (approximately 2-3 mL) of the ethyl bromide solution to the magnesium suspension. The reaction should start spontaneously, indicated by the formation of bubbles and a grayish, cloudy appearance of the solution. If the reaction does not start, gently warm the flask with a water bath or add a small crystal of iodine.

-

Once the reaction has initiated, add the remaining ethyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux of the ether.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution is the Grignard reagent, ethylmagnesium bromide.

2. Reaction with 3-Methyl-2-pentanone

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 10.0 g of 3-methyl-2-pentanone in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add the 3-methyl-2-pentanone solution dropwise to the stirred, cooled Grignard reagent. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. A thick, white precipitate of the magnesium alkoxide will form.[3]

3. Workup and Purification

-

Pour the reaction mixture slowly and with stirring into a beaker containing 100 g of crushed ice and 50 mL of 10% sulfuric acid.

-

Transfer the mixture to a separatory funnel. Two layers will form. Separate the ether layer.

-

Extract the aqueous layer twice with 30 mL portions of diethyl ether.

-

Combine all the ether extracts and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude product is then purified by fractional distillation to yield this compound.

Expected Yield and Product Characteristics

| Parameter | Value |

| Theoretical Yield | 13.02 g |

| Appearance | Colorless liquid |

| Boiling Point | ~160-162 °C |

| Molecular Formula | C₈H₁₈O |

| Molar Mass | 130.23 g/mol |

Safety Precautions

-

All procedures should be carried out in a well-ventilated fume hood.

-

Anhydrous diethyl ether is extremely flammable and volatile. Avoid open flames and sparks.

-

Ethyl bromide is a toxic and volatile alkylating agent. Handle with appropriate gloves and eye protection.

-

The Grignard reaction is highly exothermic and sensitive to moisture. Strict anhydrous conditions must be maintained.

-

Handle sulfuric acid with care as it is highly corrosive.

Diagrams

Caption: Workflow for the synthesis of this compound.

References

Purifying Crude 3-Ethyl-3-methyl-2-pentanol: A Guide for Researchers

Application Note & Protocol

For researchers, scientists, and professionals in drug development, obtaining highly pure active pharmaceutical ingredients and intermediates is paramount. This document provides detailed application notes and experimental protocols for the purification of crude 3-Ethyl-3-methyl-2-pentanol, a tertiary alcohol often synthesized via Grignard reactions. The following protocols cover fractional distillation, recrystallization, and preparative column chromatography, along with methods for purity assessment.

Understanding the Impurities

The choice of purification strategy is dictated by the nature of the impurities present in the crude product. When this compound is synthesized through the Grignard reaction of a ketone with an ethylmagnesium halide, several impurities can be anticipated:

-

Unreacted Starting Materials: Residual ketone and ethyl halide.

-

Grignard Reagent Byproducts: Biphenyls (formed during Grignard reagent preparation) and magnesium salts.[1]

-

Side-Reaction Products: Alkenes formed from dehydration of the tertiary alcohol, especially if acidic conditions are used during workup.

A typical workup for a Grignard reaction involves quenching with an aqueous acid solution, followed by extraction.[2][3] This initial extraction removes the bulk of water-soluble impurities like magnesium salts. The remaining organic layer, containing the crude this compound, is then subjected to further purification.

Data Summary

The following table summarizes key physical properties of this compound, which are essential for designing purification protocols.

| Property | Value |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| Boiling Point | 161-163 °C at 760 mmHg |

| Appearance | Colorless liquid |

Purification Techniques

A multi-step purification approach is often the most effective. The general workflow involves an initial purification by fractional distillation to remove bulk impurities, followed by either recrystallization or preparative chromatography for achieving high purity.

Caption: General purification workflow for this compound.

Protocol 1: Fractional Distillation

Fractional distillation is an effective first step to separate this compound from impurities with significantly different boiling points.[4] Given its relatively high boiling point, vacuum distillation is recommended to prevent decomposition.

Objective: To remove low-boiling solvents and high-boiling byproducts.

Materials:

-

Crude this compound

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser

-

Receiving flasks

-

Heating mantle

-

Vacuum pump and gauge

-

Boiling chips or magnetic stirrer

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Charging the Flask: Add the crude this compound and boiling chips to the round-bottom flask. The flask should not be more than two-thirds full.

-

Initiating Distillation: Begin heating the flask gently. If residual low-boiling solvents like diethyl ether are present from the workup, they will distill first. Collect this initial fraction in a separate receiving flask.

-

Applying Vacuum: Once the low-boiling solvents are removed, allow the apparatus to cool slightly before applying a vacuum. A pressure of 10-20 mmHg is a good starting point.

-

Collecting Fractions: Gradually increase the temperature of the heating mantle. Collect fractions based on the boiling point at the applied pressure. The main fraction containing this compound should be collected at a stable temperature.

-

Monitoring: Monitor the distillation rate and temperature closely. A slow and steady distillation rate provides better separation.

-

Completion: Stop the distillation when the temperature starts to drop or rise significantly after the main fraction has been collected, or when only a small residue remains in the distillation flask. Never distill to dryness.

Expected Results:

This process should yield a main fraction significantly enriched in this compound. The purity of each fraction should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

| Fraction | Expected Composition |

| First Fraction | Residual solvents (e.g., diethyl ether) |

| Main Fraction | This compound |

| Residue | High-boiling impurities (e.g., biphenyls) |

Protocol 2: Recrystallization

If the distilled this compound is a solid at room temperature or has a low melting point, recrystallization can be a highly effective final purification step. For many alcohols, a mixed-solvent system is often successful.

Objective: To purify the product by leveraging differences in solubility between the compound and impurities.

Materials:

-

Partially purified this compound

-

A pair of miscible solvents (one in which the compound is soluble, and one in which it is sparingly soluble)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection:

-

Identify a "good" solvent in which the alcohol is soluble when hot but less soluble when cold.

-

Identify a "poor" solvent in which the alcohol is sparingly soluble even when hot. The two solvents must be miscible. Common pairs for polar compounds include ethanol/water or acetone/hexane.

-

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.

-

Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is saturated.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any adhering impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Expected Results:

This protocol should yield high-purity crystalline this compound. The purity should be confirmed by melting point analysis and GC-MS.

Protocol 3: Preparative Column Chromatography

For liquid samples or when recrystallization is not feasible, preparative column chromatography is a powerful purification technique.

Objective: To separate this compound from closely related impurities based on their differential adsorption to a stationary phase.

Caption: Schematic of preparative column chromatography.

Materials:

-

Partially purified this compound

-

Chromatography column

-

Stationary phase (e.g., silica gel 60, 230-400 mesh)

-

Mobile phase (eluent): a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether)

-

Collection tubes or flasks

-

Air or nitrogen source for flash chromatography (optional)

Procedure:

-

Column Packing:

-

Prepare a slurry of the stationary phase in the non-polar component of the mobile phase.

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just above the top of the stationary phase.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Carefully add the sample solution to the top of the column.

-

-

Elution:

-

Begin eluting the sample through the column by adding the mobile phase. A typical starting mobile phase for a moderately polar compound like a tertiary alcohol would be a low percentage of the polar solvent in the non-polar solvent (e.g., 5-10% ethyl acetate in hexane).

-

The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.

-

-

Fraction Collection: Collect small fractions of the eluate in separate tubes.

-

Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify which fractions contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Expected Results:

Preparative chromatography should yield highly pure this compound. The purity should be confirmed by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 4: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry is an essential analytical technique to determine the purity of the fractions obtained from the purification processes.

Objective: To identify and quantify the components in a sample.

Typical GC-MS Parameters:

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow at 1 mL/min |

| Oven Program | 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min (hold 5 min) |

| Injection Volume | 1 µL (split injection, e.g., 50:1 split ratio) |

| Mass Spectrometer | |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Electron Energy | 70 eV |

| Scan Range | 40-400 amu |

Procedure:

-

Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or diethyl ether).

-

Injection: Inject the sample into the GC-MS system.

-

Data Acquisition: Acquire the data according to the parameters listed above.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

-

Determine the purity of the sample by calculating the peak area percentage of the main component relative to the total peak area.

-

Expected Results:

The GC-MS analysis will provide a chromatogram showing the separation of components and a mass spectrum for each component, allowing for their identification and the quantification of the purity of the this compound.

References

Application Note: Analysis of 3-Ethyl-3-methyl-2-pentanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a comprehensive method for the qualitative and quantitative analysis of 3-Ethyl-3-methyl-2-pentanol using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis techniques. This methodology is crucial for the identification and quantification of this tertiary alcohol in various matrices within research and drug development settings.

Introduction

This compound (C₈H₁₈O, MW: 130.2279) is a tertiary alcohol.[1][2][3] Accurate and reliable analytical methods are essential for its characterization and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it the ideal technique for analyzing such volatile compounds. This document provides a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocol

This section provides a detailed methodology for the GC-MS analysis of this compound.

Sample Preparation

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent such as methanol or dichloromethane.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Matrix Preparation:

-

For liquid samples, a direct injection may be feasible if the sample is clean and the concentration of the analyte is within the calibration range.

-